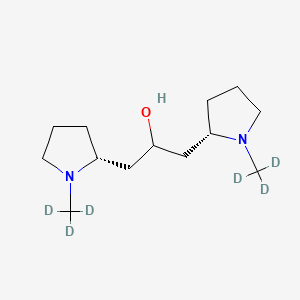
5-Methyl Nitrofurantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic used primarily to treat urinary tract infections. This compound is characterized by the addition of a methyl group to the nitrofurantoin structure, which may influence its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl ester with aminohydantoin under acidic conditions, followed by methylation using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of 5-Methyl Nitrofurantoin often employs a reverse osmosis membrane reaction device to ensure high purity and yield. The process involves hydrolysis, catalysis, and reflux steps, followed by purification to meet medicinal standards .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various reduced and substituted derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Methyl Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nitrofuran derivatives and their reactivity.
Medicine: Explored for its potential use in treating infections resistant to other antibiotics.
Mecanismo De Acción
The mechanism of action of 5-Methyl Nitrofurantoin involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparación Con Compuestos Similares
Nitrofurantoin: The parent compound, widely used for urinary tract infections.
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Used for gastrointestinal infections.
Furaltadone: Employed in veterinary medicine.
Uniqueness: 5-Methyl Nitrofurantoin is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties and reduce the likelihood of bacterial resistance compared to its analogs .
Propiedades
Número CAS |
3668-93-7 |
|---|---|
Fórmula molecular |
C9H8N4O5 |
Peso molecular |
252.186 |
Nombre IUPAC |
5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+ |
Clave InChI |
RGLXSWBHDAXYKP-ONNFQVAWSA-N |
SMILES |
CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Sinónimos |
5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


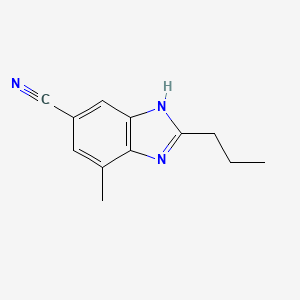
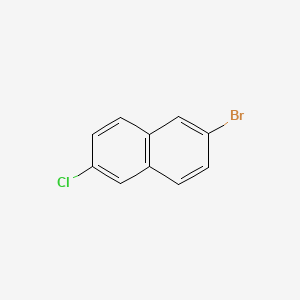
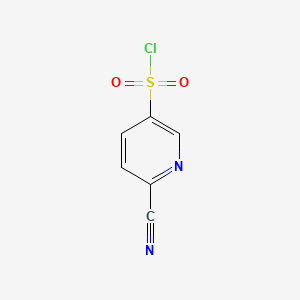
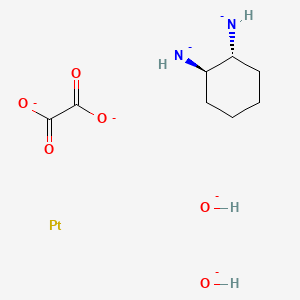
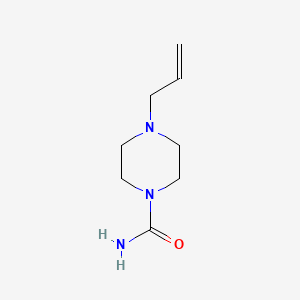
![N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide](/img/structure/B585590.png)
